[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine
Description
Properties
IUPAC Name |
[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-4-3-5-12(18-2)14(11)19-13-7-6-10(8-15)9-16-13/h3-7,9H,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWGCNMMTMVREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Pyridin-3-ylmethanamine Scaffold
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Pyridin-3-ylmethanamine Scaffolds
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven success in yielding clinically effective therapeutic agents.[1] The pyridine ring, a bioisostere of benzene, is a quintessential example, valued for its unique physicochemical properties that enhance drug-like characteristics.[1][2] The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts basicity (pKa of pyridinium ion ~5.25), which can be leveraged to improve aqueous solubility through salt formation.[1]
This guide focuses on a particularly versatile derivative: the pyridin-3-ylmethanamine scaffold. This motif consists of a pyridine ring connected to an amine via a methylene linker. This specific arrangement offers a powerful combination of features for the medicinal chemist:
-
Defined Spatial Vector: The methylene linker provides a flexible yet defined vector, allowing the amine substituent to probe deep into protein binding pockets.
-
Hydrogen Bonding Capabilities: The pyridine nitrogen serves as a crucial hydrogen bond acceptor, often anchoring the molecule to the hinge region of kinases or other key residues in enzyme active sites.[3]
-
Tunable Basicity and Polarity: The pyridine ring nitrogen influences the molecule's overall polarity and dipole moment, which can be fine-tuned through substitution to optimize cell permeability and target engagement.[1]
-
Synthetic Tractability: The scaffold is readily accessible and offers multiple points for chemical modification, facilitating the exploration of structure-activity relationships (SAR).[4][5]
This guide will explore the causality behind the successful application of the pyridin-3-ylmethanamine scaffold across diverse therapeutic areas, detailing its role in the design of potent and selective inhibitors and modulators for critical biological targets.
Oncology: A Cornerstone for Kinase Inhibition
The pyridin-3-ylmethanamine moiety has proven exceptionally valuable in the development of protein kinase inhibitors, a major class of anticancer drugs.[6] Its ability to form key hydrogen bonds while positioning larger substituents into hydrophobic pockets makes it an ideal anchor.
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition
The CSF-1/CSF1R signaling pathway is a critical driver of macrophage differentiation and survival and has been implicated in various cancers and inflammatory diseases.[4] Inhibition of CSF1R can modulate the tumor microenvironment, making it a promising target for immuno-oncology.
Lead Compound and SAR Insights: Researchers have successfully utilized a scaffold-hopping and molecular hybridization approach to develop potent CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine core. In this series, the pyridin-3-ylmethanamine group was introduced to interact with the solvent-exposed region of the ATP-binding site. The compound 12b , N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a highly potent inhibitor with low-nanomolar enzymatic activity and favorable drug-like properties.[4]
The structure-activity relationship studies revealed that the pyridin-3-ylmethanamine moiety was superior to other isomers, highlighting the importance of the nitrogen's position for optimal target engagement.
Data Summary: CSF1R Inhibitor Activity
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 12b | 1.2 | 8.9 |
| Pexidartinib | 11.2 | 25.1 |
| Reference data extracted from a study on CSF1R inhibitors.[4] |
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based CSF1R Inhibitor (Analogous to 8a) [4]
-
Reaction Setup: To a round-bottom flask, add the chloro-pyrrolo[2,3-d]pyrimidine starting material (0.2 g, 0.41 mmol), pyridin-3-ylmethanamine (0.06 mL, 0.61 mmol), and cesium carbonate (0.4 g, 1.22 mmol).
-
Solvent Addition: Add 1,4-dioxane to the flask.
-
Degassing: Degas the reaction mixture with a stream of argon or nitrogen for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 9 mg, 0.04 mmol) and BINAP (25 mg, 0.04 mmol).
-
Heating: Heat the reaction mixture to 110 °C for 90 minutes. Monitor reaction completion via TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and evaporate the solvent using a rotary evaporator.
-
Extraction: Add water (25 mL) to the residue and extract with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel flash column chromatography to yield the desired product.
Logical Workflow: Kinase Inhibitor Discovery
Caption: A typical workflow for discovering a pyridine-based kinase inhibitor.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Dysregulation of cyclin-dependent kinase 2 (CDK2) is a hallmark of many cancers, making it a significant therapeutic target.[7][8] A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent CDK2 inhibitors.[8]
Lead Compound and SAR Insights: In this series, the pyridin-3-ylmethanamine core acts as the hinge-binding motif. Compound 7l from one such study demonstrated potent antiproliferative activity across a range of cancer cell lines, with an IC50 of 64.42 nM against the CDK2/cyclin A2 complex.[8] Further computational studies on similar analogues confirmed that these compounds establish strong inhibitory interactions within the CDK2 active site, stabilizing the protein in a compact, inactive state.[7][9] The electrophilic nature of these analogues was also found to contribute to their reactivity and potency.[7]
Data Summary: Antiproliferative Activity of CDK2 Inhibitor 7l
| Cell Line | Disease | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.83 |
| HT-29 | Colon Cancer | 2.12 |
| MCF-7 | Breast Cancer | 3.12 |
| HeLa | Cervical Cancer | 8.61 |
| Data from a study on N-(pyridin-3-yl)pyrimidin-4-amine derivatives.[8] |
Signaling Pathway: CDK2 and Cell Cycle Progression
Caption: Inhibition of CDK2 by pyridin-3-ylmethanamine derivatives blocks cell cycle progression.
Central Nervous System (CNS) Disorders
The physicochemical properties of the pyridin-3-ylmethanamine scaffold also make it suitable for CNS drug development, where crossing the blood-brain barrier is a significant challenge.
Selective Noradrenaline Reuptake Inhibitors (NRIs)
Noradrenaline (norepinephrine) is a key neurotransmitter, and its dysregulation is implicated in depression and other mood disorders. Selective NRIs increase the synaptic concentration of noradrenaline. A series of [4-(phenoxy)pyridin-3-yl]methylamines were identified as a novel class of potent and selective NRIs.[10]
Lead Compound and SAR Insights: Structure-activity relationship studies demonstrated that substitution at the 2-position of the phenoxy ring was critical for potent NRI activity. Compound 31 from this class showed excellent potency and selectivity over serotonin and dopamine reuptake transporters, with no significant off-target activity.[10] This highlights how the core pyridin-3-ylmethanamine structure can be decorated to achieve high target specificity.
Alzheimer's Disease: Cholinesterase and Amyloid Aggregation Inhibition
A multi-target approach is considered a promising strategy for complex neurodegenerative conditions like Alzheimer's disease.[2] The pyridin-3-ylmethanamine scaffold has been incorporated into molecules designed to inhibit both acetylcholinesterase (AChE), which preserves neurotransmitter levels, and the aggregation of amyloid-β (Aβ) peptides, a pathological hallmark of the disease.[11]
Lead Compound and SAR Insights: A series of pyridine derivatives bearing a carbamate function, a known pharmacophore for cholinesterase inhibition, were synthesized and evaluated. Carbamate 8 was the most potent human AChE inhibitor (IC50 = 0.153 µM) and was also shown to inhibit Aβ42 self-aggregation.[11] Molecular docking studies indicated that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, explaining its mixed-type inhibition mechanism.[11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound (e.g., carbamate 8) in a suitable solvent.
-
Enzyme Incubation: In a 96-well plate, add the AChE enzyme solution to the buffer.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Substrate Reaction: Initiate the reaction by adding DTNB and ATCI solutions to each well.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion: A Privileged Scaffold with Enduring Potential
The pyridin-3-ylmethanamine scaffold is a testament to the power of strategic molecular design. Its inherent physicochemical properties—combining a hydrogen-bonding acceptor, a flexible linker, and extensive opportunities for synthetic elaboration—have established it as a highly successful motif in medicinal chemistry.[12][13] From potent kinase inhibitors driving the next generation of cancer therapies to multi-target agents for complex CNS disorders, this scaffold continues to provide a robust foundation for the development of innovative medicines. The insights and methodologies presented in this guide underscore its enduring importance for researchers, scientists, and drug development professionals dedicated to tackling pressing therapeutic challenges.
References
-
Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel). Available at: [Link]
- Idorsia Pharmaceuticals Ltd (2020). Pyridin-3-yl derivatives. Google Patents.
-
ResearchGate (n.d.). TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. ResearchGate. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available at: [Link]
-
Bremner, J., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Available at: [Link]
-
Zhang, C., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Noetzel, M.J., et al. (2019). Discovery, Structure-Activity Relationship, and Biological Characterization of a Novel Series of 6-((1 H-Pyrazolo[4,3- b]pyridin-3-yl)amino)-benzo[ d]isothiazole-3-carboxamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. The Royal Society of Chemistry. Available at: [Link]
-
IntechOpen (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
- Merck Patent Gmbh (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
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ResearchGate (n.d.). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]
- Beecham Group P.L.C. (1983). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
-
Muñoz-Vázquez, T., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Hilaris (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris. Available at: [Link]
-
IntechOpen (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
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Shafique, R., et al. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]
-
PubMed (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
-
Semantic Scholar (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
- Takeda Pharmaceutical Company Limited (2014). Pyrimidine compound and medical use thereof. Google Patents.
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Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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Lin, Y.A., et al. (2020). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. Available at: [Link]
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ResearchGate (n.d.). Pyridine alkaloids with activity in the central nervous system. ResearchGate. Available at: [Link]
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Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
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Talevi, A. (2011). CNS Drug Development – Lost in Translation?. Current Pharmaceutical Design. Available at: [Link]
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Determining the Solubility Profile of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its therapeutic potential and developability in the pharmaceutical sciences. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, utilized for compound storage, high-throughput screening, and various in vitro and in vivo assays. Consequently, a comprehensive understanding of the solubility profile of a novel chemical entity, such as [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine, in DMSO is paramount. This in-depth technical guide provides a robust framework for determining the solubility of this compound, moving beyond a simple protocol to elucidate the underlying scientific principles and best practices. This guide is designed to empower researchers to generate accurate, reproducible, and meaningful solubility data, thereby facilitating informed decision-making in the drug development pipeline.
Introduction: The Significance of DMSO Solubility in Drug Discovery
This compound is a novel molecule with potential therapeutic applications. Before its biological activity can be thoroughly investigated, its fundamental physicochemical properties must be characterized. Among these, solubility in DMSO is of primary importance for several reasons:
-
Compound Management and Storage: Most compound libraries are stored as high-concentration stock solutions in DMSO. Inaccurate solubility data can lead to compound precipitation, resulting in erroneous concentration calculations and wasted resources.
-
High-Throughput Screening (HTS): HTS assays rely on the accurate dispensing of compounds from DMSO stock solutions. Undissolved compound can lead to false negatives or inconsistent results.
-
Assay Development: The final concentration of DMSO in an assay is a critical factor that can affect biological targets and assay performance. Knowing the solubility of a compound in DMSO is essential for designing robust and reliable assays.
-
Early Assessment of Developability: While aqueous solubility is the ultimate goal for many drug candidates, poor solubility in DMSO can be an early indicator of broader solubility challenges, prompting medicinal chemists to consider molecular modifications.
This guide will provide a comprehensive methodology for determining both the kinetic and thermodynamic solubility of this compound in DMSO.
Physicochemical Properties of this compound
While specific experimental data for this novel compound is not publicly available, we can infer some properties based on its structure. The molecule contains a pyridine ring, a dimethoxyphenoxy group, and a methanamine moiety. The presence of nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can influence solubility. The aromatic rings contribute to the molecule's hydrophobicity. A summary of estimated and known properties of similar structures is presented in Table 1.
| Property | Estimated/Known Value (for similar structures) | Significance |
| Molecular Weight | ~260 g/mol (Estimated) | Influences diffusion and dissolution rates. |
| Polar Surface Area (PSA) | Moderate (Estimated) | A key indicator of membrane permeability and solubility. |
| logP | Moderate to High (Estimated) | Predicts the lipophilicity of the compound. |
| pKa | Basic (due to the pyridine and amine groups) | The ionization state of the compound will affect its solubility. |
Table 1: Estimated Physicochemical Properties of this compound
Experimental Determination of Solubility in DMSO
The following sections detail the protocols for determining the kinetic and thermodynamic solubility of this compound in DMSO.
Materials and Reagents
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
96-well microplates (polypropylene)
-
Plate sealer
-
Centrifuge with a microplate rotor
-
High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system
Kinetic Solubility Assay
The kinetic solubility assay measures the solubility of a compound from a concentrated DMSO stock solution when diluted into an aqueous buffer. This mimics the conditions of many in vitro assays.
Experimental Workflow:
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Preparation: In a 96-well polypropylene plate, add 2 µL of the 10 mM DMSO stock solution to a well containing 98 µL of PBS (pH 7.4). This results in a final DMSO concentration of 2%. Prepare several replicates.
-
Incubation: Seal the plate and incubate at room temperature (25 °C) for 2 hours with gentle shaking. This allows for the system to reach a state of supersaturation and subsequent precipitation.
-
Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes to pellet any precipitated compound.
-
Supernatant Transfer: Carefully transfer a known volume of the supernatant to a new 96-well plate containing a known volume of a suitable solvent (e.g., acetonitrile) to prevent further precipitation.
-
Quantification: Analyze the concentration of the compound in the diluted supernatant using a validated HPLC or LC-MS method. A calibration curve of the compound in the same solvent mixture should be used for accurate quantification.
Thermodynamic Solubility Assay
The thermodynamic solubility assay measures the equilibrium solubility of a compound in a solvent, which is a more accurate representation of its true solubility.
Experimental Workflow:
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of DMSO. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and incubate at a constant temperature (e.g., 25 °C) with continuous agitation for at least 24 hours. This extended incubation time allows the system to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle by gravity or centrifuge the vial at a low speed.
-
Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Dilution and Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent and analyze the concentration of the compound using a validated HPLC or LC-MS method with a calibration curve.
Data Analysis and Interpretation
The results from the solubility assays should be reported in standard units, such as µg/mL or mM.
Table 2: Example Data Summary
| Assay Type | Solvent | Temperature (°C) | Solubility (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Kinetic | 2% DMSO in PBS (pH 7.4) | 25 | |||||
| Thermodynamic | 100% DMSO | 25 |
Interpretation of Results:
-
High Solubility in DMSO (>10 mM): The compound is highly soluble in DMSO, which is ideal for creating concentrated stock solutions for HTS and other assays.
-
Moderate Solubility in DMSO (1-10 mM): The compound has acceptable solubility for most applications, but care should be taken when preparing highly concentrated stock solutions.
-
Low Solubility in DMSO (<1 mM): The compound has poor solubility in DMSO, which may present challenges for in vitro screening and may necessitate the use of alternative solvents or formulation strategies.
Conclusion: A Foundation for Informed Drug Development
Determining the solubility profile of this compound in DMSO is a critical first step in its journey as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for generating accurate and reproducible data. By understanding the nuances of kinetic and thermodynamic solubility, researchers can make more informed decisions regarding compound handling, assay design, and lead optimization. This foundational knowledge is indispensable for navigating the complexities of the drug discovery and development process.
References
-
General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
DMSO in Drug Discovery: Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Solubility Assay Protocols: Glombitza, B., & Sugiono, E. (2018). High-Throughput Solubility Measurement in Drug Discovery. In High-Throughput Screening (pp. 1-13). Humana Press, New York, NY. [Link]
-
Physicochemical Properties and Drug Design: Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]
Optimizing the 6-Phenoxypyridin-3-ylmethanamine Scaffold for Drug Discovery
Topic: Drug-likeness of 6-phenoxypyridin-3-ylmethanamine derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Scaffold at a Glance
The 6-phenoxypyridin-3-ylmethanamine scaffold (systematically (6-phenoxypyridin-3-yl)methanamine or 2-phenoxy-5-(aminomethyl)pyridine ) represents a privileged pharmacophore in modern medicinal chemistry. It bridges two distinct chemical spaces: the lipophilic, conformationally flexible phenoxy ether and the polar, basic aminomethyl pyridine.
This scaffold is frequently deployed as a "linker-headgroup" motif in:
-
Kinase Inhibitors (Type II): Where the phenoxy group occupies the hydrophobic back-pocket (e.g., DFG-out conformation) and the amine serves as a vector for solubilizing groups or hydrogen bond donors.
-
Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: Where the primary amine mimics the
-amino group of the lysine substrate. -
Neurotherapeutics: Due to the pyridine ring’s ability to modulate lipophilicity (LogP) while maintaining blood-brain barrier (BBB) permeability.
This guide provides a technical breakdown of the scaffold's physicochemical properties, synthetic accessibility, and optimization strategies for ADMET compliance.
Physicochemical Profile & Drug-Likeness[1][2][3]
Understanding the baseline properties of the core scaffold is critical for predicting the behavior of complex derivatives.
Calculated Properties (Core Scaffold)
| Property | Value (Approx.) | Drug-Likeness Implication |
| Molecular Weight | ~200.24 Da | Fragment Space: Ideal starting point for Lead-Like libraries (allows addition of ~150-250 Da). |
| cLogP | 1.8 – 2.1 | Optimal: The phenoxy group adds lipophilicity (+2.0), balanced by the polar pyridine/amine. |
| TPSA | ~52 Ų | High Permeability: Well below the 140 Ų limit; suggests good oral absorption and potential BBB penetration. |
| pKa (Pyridine N) | ~3.5 - 4.0 | Weak Base: The phenoxy group (electron-withdrawing via induction, donating via resonance) modulates the pyridine basicity. |
| pKa (Primary Amine) | ~9.2 - 9.6 | Cationic Center: Predominantly protonated at physiological pH (7.4), driving solubility but risking hERG inhibition. |
Structural Logic
The scaffold consists of three functional domains:
-
Phenoxy Wing (Hydrophobic): Provides Van der Waals contacts; susceptible to Phase I metabolism (hydroxylation).
-
Pyridine Core (Scaffold): Rigidifies the structure; the nitrogen atom acts as a weak H-bond acceptor.
-
Aminomethyl Tail (Polar/Linker): The primary amine is a versatile handle for amide coupling, reductive amination, or urea formation.
Synthetic Accessibility & Protocols
The synthesis of 6-phenoxypyridin-3-ylmethanamine derivatives typically follows a convergent route, prioritizing the formation of the ether linkage before the reduction of the nitrogenous tail.
Core Synthesis Workflow
The most robust route utilizes a Nucleophilic Aromatic Substitution (
Figure 1: Standard synthetic pathway for the 6-phenoxypyridin-3-ylmethanamine scaffold.
Detailed Experimental Protocol
Step 1:
-
Reagents: 6-chloronicotinonitrile (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF or DMSO.
-
Procedure: Dissolve reagents in solvent. Heat to 80–100°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water (precipitates product) or extract with EtOAc. The nitrile intermediate is often crystalline.
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or
(50 psi) with Raney Nickel. -
Solvent: Anhydrous THF (for LiAlH4) or MeOH/NH3 (for Hydrogenation).
-
Procedure (LiAlH4): Add nitrile solution dropwise to LiAlH4 suspension at 0°C. Reflux for 2 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter salts. -
Purification: The free amine may require column chromatography (DCM/MeOH/NH4OH) or conversion to HCl salt for crystallization.
ADMET Optimization & SAR Logic
When developing drugs based on this scaffold, specific liabilities must be addressed proactively.
Metabolic Stability (Microsomal)
The scaffold presents two primary "soft spots" for CYP450 enzymes:
-
Para-position of the Phenoxy ring: Highly susceptible to hydroxylation.
-
Fix: Block with Fluorine, Chlorine, or
.
-
-
Benzylic Carbon (Aminomethyl): Susceptible to oxidation to the amide or aldehyde.
-
Fix: Gem-dimethylation (
-methylation) or cyclization into a piperidine/pyrrolidine ring.
-
hERG Liability
The combination of a lipophilic tail (phenoxy) and a basic amine (methanamine) is a classic pharmacophore for hERG channel inhibition, which can lead to QT prolongation.
-
Mitigation Strategy:
-
Reduce Basicity: Convert the primary amine to an amide, urea, or sulfonamide (removes the cation).
-
Zwitterionic Design: Introduce a carboxylic acid nearby to neutralize the charge.
-
Rigidification: Constrain the amine into a bicyclic system to prevent the "induced fit" binding in the hERG pore.
-
SAR Decision Tree
Use this logic flow to optimize derivatives based on assay results.
Figure 2: Optimization workflow for derivatives of the 6-phenoxypyridin-3-ylmethanamine scaffold.
Case Studies in Drug Discovery
LOXL2 Inhibitors (Fibrosis)
Research into Lysyl Oxidase-Like 2 (LOXL2) inhibitors highlighted the utility of this scaffold. The compound PAT-1251 utilizes a structurally isomeric scaffold (4-aminomethyl-6-trifluoromethyl-2-phenoxypyridine).
-
Mechanism: The aminomethyl group mimics the
-amine of lysine, the natural substrate of LOXL2. -
Key Insight: The electron-deficient pyridine (due to
) increases the acidity of the benzylic protons, potentially influencing the mechanism of inactivation or binding kinetics [1].
BTK Inhibitors (Oncology)
In the development of reversible and irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors, 5-phenoxy-2-aminopyridine derivatives were explored.[1]
-
Role: The phenoxy group extends into the hydrophobic pocket created by the "DFG-out" conformation of the kinase, providing selectivity over other Tec family kinases. The amine often serves as an attachment point for acrylamide warheads (for covalent inhibition of Cys481) [2].
References
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 2017.
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase. International Journal of Molecular Sciences, 2020.[1]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Researcher.Life, 2023.
Sources
Methodological & Application
Application and Protocol for the Synthesis of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine via SNAr
Abstract
This comprehensive guide details the synthesis of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy employs a two-step sequence commencing with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitrile intermediate. This document provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and expert insights to ensure successful and reproducible execution. The target audience for this guide includes researchers, scientists, and professionals engaged in pharmaceutical development and organic synthesis.
Introduction
The pyridine scaffold is a privileged heterocycle, integral to the structure of numerous pharmaceuticals. The functionalization of the pyridine ring is therefore a critical aspect of drug design and development. The target molecule, this compound, incorporates a diaryl ether linkage and a primary aminomethyl group, functionalities that are frequently exploited to modulate the pharmacological properties of lead compounds. The synthetic route described herein leverages a robust and widely applicable SNAr reaction, a cornerstone of heterocyclic chemistry, to construct the key C-O bond.
Part 1: Mechanistic Insights and Strategic Considerations
The SNAr Reaction on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on pyridine derivatives is a powerful tool for the formation of carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, facilitates the attack of nucleophiles. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
The rate of the SNAr reaction is influenced by several factors:
-
The Nature of the Leaving Group: The reactivity of halopyridines generally follows the order F > Cl > Br > I.[3]
-
The Position of the Leaving Group: As mentioned, positions 2 and 4 are more activated towards nucleophilic attack than position 3.[3]
-
The Presence of Electron-Withdrawing Groups: Groups such as -CN and -NO2 on the pyridine ring further enhance its electrophilicity and stabilize the Meisenheimer intermediate, thereby accelerating the reaction.[4]
Strategic Approach to the Synthesis
The synthesis of this compound is strategically divided into two key transformations:
-
SNAr Reaction: A 6-halonicotinonitrile, such as 6-chloro-3-cyanopyridine, is reacted with 2,6-dimethoxyphenol. The cyano group at the 3-position, while not directly activating the 6-position electronically, contributes to the overall electron-deficient character of the ring. The reaction is typically performed in a polar aprotic solvent in the presence of a base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide.
-
Nitrile Reduction: The resulting 6-(2,6-dimethoxyphenoxy)nicotinonitrile intermediate is then reduced to the target primary amine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being a common and effective choice for the reduction of aromatic nitriles.
Part 2: Experimental Protocols
Materials and Methods
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 6-Chloronicotinonitrile | C6H3ClN2 | 138.55 | Commercially Available | Starting material for SNAr. |
| 2,6-Dimethoxyphenol | C8H10O3 | 154.16 | Commercially Available | Nucleophile for SNAr. |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | Commercially Available | Anhydrous, powdered. Base for SNAr. |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Commercially Available | Anhydrous. Solvent for SNAr. |
| Lithium Aluminum Hydride (LiAlH4) | LiAlH4 | 37.95 | Commercially Available | Handle with care. Reducing agent. |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | Commercially Available | Anhydrous. Solvent for reduction. |
| Ethyl Acetate | C4H8O2 | 88.11 | Commercially Available | For extraction. |
| Dichloromethane | CH2Cl2 | 84.93 | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | Prepared in-house | For workup. |
| Brine | NaCl(aq) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | Commercially Available | For drying. |
| Silica Gel | SiO2 | 60.08 | Commercially Available | For column chromatography. |
Protocol 1: Synthesis of 6-(2,6-Dimethoxyphenoxy)nicotinonitrile
This protocol describes the nucleophilic aromatic substitution of 6-chloronicotinonitrile with 2,6-dimethoxyphenol.
Workflow Diagram:
Caption: Workflow for the SNAr synthesis of the nitrile intermediate.
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq.), 2,6-dimethoxyphenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing water. This will precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-(2,6-dimethoxyphenoxy)nicotinonitrile as a solid.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitrile intermediate to the final primary amine using lithium aluminum hydride.
Workflow Diagram:
Caption: Workflow for the nitrile reduction to the primary amine.
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) under an inert atmosphere.
-
Carefully add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of LiAlH4.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 6-(2,6-dimethoxyphenoxy)nicotinonitrile (1.0 eq.) in anhydrous THF and add it to the addition funnel.
-
Add the solution of the nitrile dropwise to the LiAlH4 suspension at 0 °C with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH4 in grams. This is known as the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent streaking) or by acid-base extraction if necessary.
Part 3: Expected Results and Troubleshooting
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| SNAr reaction is slow or incomplete | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Base is not strong enough or has degraded. | Use freshly opened or properly stored anhydrous potassium carbonate. Consider a stronger base like sodium hydride if necessary, with appropriate safety precautions. | |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for any decomposition. | |
| Low yield in nitrile reduction | Incomplete reaction. | Increase the reaction time or the amount of LiAlH4. |
| Degradation of the product during workup. | Ensure the quenching procedure is performed carefully at 0 °C to control the exotherm. | |
| Difficulty in purifying the final amine | Amine sticking to the silica gel column. | Add a small percentage (e.g., 1%) of triethylamine or ammonia in methanol to the eluent to suppress tailing. |
| Product is water-soluble. | After the initial extraction, back-extract the aqueous layer with dichloromethane. |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the principles of the SNAr reaction and employing the carefully outlined protocols, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of success.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Lithium Aluminum Hydride. Retrieved from [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
Sources
Using [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine as a kinase inhibitor intermediate
An Application Guide to [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine: A Privileged Intermediate for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved therapeutics targeting aberrant kinase activity.[2][3] Within the vast chemical space of kinase inhibitors, certain structural motifs, known as "privileged scaffolds," appear with remarkable frequency due to their favorable properties for binding to the ATP pocket conserved across the kinome.[4][5]
The pyridine ring is a quintessential example of such a scaffold.[6] Its nitrogen atom can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site, a key anchoring point for many inhibitors.[7] Furthermore, the pyridine ring is often used as a bioisostere for a phenyl ring, allowing for modulation of potency and physicochemical properties like aqueous solubility, which is beneficial for bioavailability.[6] The prevalence of this motif is underscored by its presence in a significant number of FDA-approved drugs, particularly in oncology.[6]
This application note provides a detailed guide to the synthesis and utilization of This compound , a key intermediate designed to leverage the advantageous properties of the pyridine scaffold for the development of novel kinase inhibitors. This intermediate strategically combines three key structural elements:
-
A Pyridine Core: To serve as the hinge-binding element.
-
A Primary Aminomethyl Group: A versatile functional handle for coupling with other molecular fragments to build a complete inhibitor.
-
A 2,6-Dimethoxyphenoxy Moiety: Positioned to occupy and interact with hydrophobic regions of the kinase active site, with the methoxy groups offering potential for additional specific interactions and influencing solubility and metabolic stability.
This document will provide detailed protocols for the synthesis, purification, and characterization of this intermediate, followed by its application in the synthesis of a final kinase inhibitor and subsequent in-vitro evaluation.
Part 1: Synthesis and Characterization of the Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and rigorous purification to ensure the high purity required for subsequent drug discovery steps.[8]
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations: first, the formation of a diaryl ether linkage via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitrile group to the target primary amine.
Caption: Synthetic pathway for the target intermediate.
Protocol 1.1: Synthesis of 6-(2,6-Dimethoxyphenoxy)nicotinonitrile
Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the pyridine ring, making the 6-position susceptible to nucleophilic attack by the deprotonated 2,6-dimethoxyphenol. Potassium carbonate serves as a mild base to generate the phenoxide nucleophile in situ, and DMF is an ideal polar aprotic solvent to facilitate this type of reaction.
| Reagent/Material | M.W. | Quantity | Moles | Rationale |
| 6-Chloronicotinonitrile | 138.55 | 10.0 g | 72.17 mmol | Starting electrophile |
| 2,6-Dimethoxyphenol | 154.16 | 12.3 g | 79.39 mmol | Nucleophile precursor (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 29.9 g | 216.5 mmol | Base (3.0 eq) |
| Dimethylformamide (DMF) | - | 200 mL | - | Polar aprotic solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinonitrile (10.0 g), 2,6-dimethoxyphenol (12.3 g), and potassium carbonate (29.9 g).
-
Add dimethylformamide (200 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 200 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the collected solid under vacuum to yield the crude product, 6-(2,6-dimethoxyphenoxy)nicotinonitrile, as an off-white powder. This material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Protocol 1.2: Synthesis of this compound
Rationale: This step involves the catalytic hydrogenation of the nitrile to a primary amine. Raney Nickel is a highly effective catalyst for this transformation. The reaction is performed in a methanolic ammonia solution to minimize the formation of secondary amine byproducts by keeping the concentration of the intermediate imine low and favoring its reaction with ammonia over the product amine.
| Reagent/Material | M.W. | Quantity | Moles | Rationale |
| 6-(2,6-Dimethoxyphenoxy)nicotinonitrile | 256.26 | 15.0 g | 58.5 mmol | Starting material |
| Raney Nickel | - | ~3.0 g (slurry) | - | Catalyst |
| 7N Ammonia in Methanol | - | 300 mL | - | Solvent/Byproduct suppression |
| Hydrogen (H₂) gas | 2.02 | 50 psi | - | Reducing agent |
Procedure:
-
Carefully add the Raney Nickel slurry (~3.0 g) to a high-pressure hydrogenation vessel (Parr shaker).
-
Wash the catalyst with methanol (2 x 50 mL), decanting the solvent carefully each time.
-
Add the solution of 6-(2,6-dimethoxyphenoxy)nicotinonitrile (15.0 g) in 7N methanolic ammonia (300 mL) to the vessel.
-
Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 50 psi.
-
Shake the vessel at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. Re-pressurize as needed. The reaction is typically complete in 6-10 hours.
-
Once hydrogen uptake ceases, vent the vessel and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet. Do not allow the filter cake to dry. Quench the filter cake with water after filtration.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Protocol 1.3: Purification and Characterization
Rationale: The primary amine product is basic, allowing for purification via silica gel column chromatography. A gradient elution with a polar, basic solvent system is used to effectively separate the product from non-polar impurities and baseline material.[9]
Purification Procedure (Column Chromatography):
-
Prepare a silica gel column (230-400 mesh).
-
Adsorb the crude oil onto a small amount of silica gel.
-
Elute the column with a gradient of 2% to 10% methanol in dichloromethane containing 0.5% triethylamine (to prevent product tailing).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
Characterization Data (Expected):
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.15 (s, 1H, Py-H2), ~7.60 (d, 1H, Py-H4), ~6.80 (d, 1H, Py-H5), ~7.05 (t, 1H, Ar-H4'), ~6.60 (d, 2H, Ar-H3',5'), ~3.85 (s, 2H, CH₂NH₂), ~3.80 (s, 6H, 2xOCH₃), ~1.60 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~163.0, 154.0, 148.0, 139.5, 138.0, 124.5, 124.0, 112.0, 105.0, 56.0, 45.0 |
| LC-MS (ESI+) | Expected m/z: 261.1 [M+H]⁺ |
| FTIR (neat) | ~3350, 3280 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C stretch) |
Part 2: Application in Kinase Inhibitor Synthesis
The synthesized intermediate is now ready for use as a building block. The primary amine serves as an excellent nucleophile for forming amide, sulfonamide, or urea linkages, which are common structural features in kinase inhibitors. Here, we demonstrate its use in synthesizing a hypothetical inhibitor via amide bond formation.
Application Workflow
Caption: Workflow for inhibitor synthesis and evaluation.
Protocol 2.1: Synthesis of a Final Inhibitor via Amide Coupling
Rationale: This protocol uses HATU, a highly efficient peptide coupling reagent, to form an amide bond between the primary amine of our intermediate and a representative carboxylic acid partner (e.g., 4-methyl-3-nitrobenzoic acid). DIPEA is a non-nucleophilic base used to neutralize acid equivalents and facilitate the reaction.
Procedure:
-
In a vial, dissolve the carboxylic acid partner (e.g., 4-methyl-3-nitrobenzoic acid) (1.1 eq) and HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by preparative HPLC or column chromatography to yield the final inhibitor.
Protocol 2.2: In Vitro Kinase Inhibition Assay
Rationale: To assess the biological activity of the newly synthesized compound, a biochemical kinase assay is performed. The ADP-Glo™ Kinase Assay (Promega) is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is a standard measure of potency.[10][11]
Procedure (General Outline):
-
Compound Preparation: Prepare a 10 mM stock solution of the final inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase (e.g., a target tyrosine kinase like EGFR or a serine/threonine kinase like PIM-1) and the appropriate peptide substrate in kinase reaction buffer.[2][10]
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding ATP at a concentration close to its Kₘ.
-
Incubate at 30 °C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the controls (0% inhibition for positive control, 100% inhibition for negative control).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Compound | Target Kinase (PIM-1) IC₅₀ (nM)[10] | Off-Target Kinase (GSK-3β) IC₅₀ (nM)[2] | Selectivity (Fold) |
| Final Inhibitor | 25 | > 5000 | > 200 |
| Staurosporine (Control) | 16.7[11] | 5 | ~0.3 |
Conclusion
This compound is a strategically designed and synthetically accessible intermediate for the construction of novel kinase inhibitors. Its structure incorporates a proven hinge-binding motif and a versatile chemical handle, providing a robust starting point for medicinal chemistry campaigns. The protocols detailed herein offer a reliable pathway for its synthesis, purification, and subsequent elaboration into potent and selective kinase inhibitors, facilitating the discovery of next-generation targeted therapeutics.
References
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PMC - NIH.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S..
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025).
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2015).
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2016). PubMed.
- Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. (n.d.). PMC - NIH.
- Comprehensive characterization of the Published Kinase Inhibitor Set. (2016).
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH.
- Purification of amine reaction mixtures. (1945).
- Custom Amine Synthesis Services. (n.d.). BOC Sciences.
- Special Issue : Kinase Inhibitor Chemistry. (n.d.). MDPI.
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Arborpharmchem.
Sources
- 1. Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: Palladium-Catalyzed Synthesis of N-((6-chloropyridin-3-yl)methyl)-2,6-dimethoxyaniline
Abstract: This document provides a comprehensive guide for the synthesis of N-((6-chloropyridin-3-yl)methyl)-2,6-dimethoxyaniline, a key intermediate in pharmaceutical and materials science research. The core transformation involves the formation of a C-N bond between a sterically hindered, electron-rich phenol (2,6-dimethoxyphenol) and a primary amine (6-chloropyridin-3-ylmethanamine). Direct coupling of phenols with amines can be challenging. Therefore, we present a robust and highly efficient two-step synthetic strategy. This approach first converts the phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester, an excellent leaving group. The subsequent palladium-catalyzed Buchwald-Hartwig amination of the aryl triflate with the primary amine proceeds under mild conditions with high yields. This guide details the rationale behind reagent selection, provides step-by-step protocols, and offers insights into process optimization and troubleshooting.
Strategic Overview: A Two-Step Approach to C-N Bond Formation
The direct palladium-catalyzed coupling of phenols with amines is possible but often requires harsh conditions or specialized catalytic systems to facilitate the cleavage of the strong C-O bond.[1][2] A more reliable and broadly applicable strategy involves a two-step sequence:
-
Activation of the Phenol: The hydroxyl group of 2,6-dimethoxyphenol is converted into a triflate (-OTf). The triflate group is an exceptional pseudohalide leaving group, making the aryl carbon highly susceptible to palladium-catalyzed cross-coupling reactions.[3][4]
-
Buchwald-Hartwig Cross-Coupling: The resulting aryl triflate is then coupled with 6-chloropyridin-3-ylmethanamine using a palladium catalyst and a suitable phosphine ligand. This reaction, a cornerstone of modern organic synthesis, allows for the efficient formation of the target C-N bond.[5][6]
This two-step workflow ensures high conversion rates and cleaner reactions by avoiding the challenges associated with direct C-O bond activation.
Figure 1: Two-step synthetic workflow.
Protocol I: Activation via Triflate Formation
Scientific Rationale
The conversion of the phenolic -OH group to a triflate (-OTf) is a critical activation step. The strong electron-withdrawing nature of the trifluoromethyl group makes the triflate anion a very stable, and therefore excellent, leaving group. This significantly facilitates the initial oxidative addition step in the subsequent palladium-catalyzed cycle. N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is often preferred over the more reactive triflic anhydride (Tf₂O) as it is a stable solid, easier to handle, and less prone to generating harsh acidic byproducts.
Reagent Selection and Rationale
| Reagent | Role | Rationale & Key Considerations |
| 2,6-Dimethoxyphenol | Starting Material | The substrate to be activated. |
| PhNTf₂ or Tf₂O | Triflylating Agent | PhNTf₂ is a milder, solid reagent. Tf₂O is a highly reactive liquid; use with caution. |
| Pyridine or Et₃N | Base | Scavenges the triflic acid (TfOH) byproduct, preventing side reactions. Pyridine is often sufficient. |
| Dichloromethane (DCM) | Solvent | Anhydrous DCM is a common choice due to its inertness and ability to dissolve reactants. |
Step-by-Step Experimental Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dimethoxyphenol (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the stirred solution.
-
Triflylating Agent Addition: Slowly add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Workup:
-
Quench the reaction with 1 M HCl solution and transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,6-dimethoxyphenyl trifluoromethanesulfonate as a pure compound.
Protocol II: Buchwald-Hartwig Amination
Scientific Rationale & Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The catalytic cycle is a well-established process involving three key steps:[3][5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl triflate, breaking the C-O bond and forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.
The choice of ligand is paramount for success. For sterically hindered substrates like our aryl triflate, bulky and electron-rich biaryl monophosphine ligands are required. These ligands stabilize the monoligated Pd(0) species, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[7]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle.
Reagent Selection and Rationale
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or G3/G4 Palladacycles | Pd₂(dba)₃ is a common source for generating Pd(0) in situ.[8] Pre-formed palladacycle precatalysts (e.g., RuPhos-Pd-G3) offer higher air stability and reproducibility. |
| Ligand | RuPhos, XPhos, BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands essential for coupling sterically hindered partners and promoting efficient reductive elimination.[7][9] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and aprotic. Toluene is an excellent choice for its high boiling point, allowing for higher reaction temperatures if needed. |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: Add the aryl triflate (1.0 eq), the selected ligand (e.g., RuPhos, 1.5-3 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) to a dry Schlenk flask or vial equipped with a stir bar. Seal the vessel.
-
Evacuate and Backfill: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 eq), followed by 6-chloropyridin-3-ylmethanamine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.
-
Reaction and Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every few hours. The reaction is typically complete within 12-24 hours.
-
Cooling and Workup:
-
Allow the reaction to cool to room temperature.
-
Quench carefully by adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Expected Results & Characterization
The following table presents hypothetical data for the successful synthesis, which should be used as a benchmark for experimental outcomes.
| Parameter | Expected Value |
| Overall Yield | 65-85% (over two steps) |
| Purity (by LC-MS/¹H NMR) | >95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for aromatic protons of both rings, a singlet for the methoxy groups, and a doublet for the benzylic CH₂ group. |
| ¹³C NMR (CDCl₃, 101 MHz) | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen contamination); Insufficiently strong base; Low temperature. | Ensure rigorous inert atmosphere technique. Use a freshly opened bottle of base or a glovebox. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | Catalyst decomposition; Hydrodehalogenation of the aryl chloride. | Screen different ligands (e.g., switch from RuPhos to XPhos). Ensure the base is not excessively strong or used in large excess. |
| Starting Material Remains | Insufficient catalyst loading or reaction time. | Increase catalyst/ligand loading slightly (e.g., from 1 mol% to 2 mol% Pd). Extend the reaction time. |
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Buchwald-Hartwig Coupling - Alfa Chemistry. Alfa Chemistry.
-
Efficient Synthesis of N-Aryl-Aza-Crown Ethers via Palladium-Catalyzed Amination. ACS Publications.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodophenol. Benchchem.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
-
Palladium-catalyzed reductive coupling of phenols with anilines and amines. RSC Publishing.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Synfacts.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
-
Palladium-Catalyzed Synthesis of Alkylated Amines from Aryl Ethers or Phenols. ACS Catalysis.
-
Formal Direct Cross-Coupling of Phenols with Amines. ResearchGate.
-
Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich.
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH.
-
Buchwald–Hartwig amination with alkylamines. ResearchGate.
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Academia.edu.
-
The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ResearchGate.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives. PMC - NIH.
-
Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties. KTU ePubl.
-
Formal Direct Cross-Coupling of Phenols with Amines. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formal Direct Cross-Coupling of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Precision Boc-Protection of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine
Abstract & Strategic Overview
This application note details the optimized protocol for the tert-butyloxycarbonyl (Boc) protection of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine . This specific amine serves as a critical "linker" intermediate in the synthesis of advanced medicinal targets, particularly kinase inhibitors and PROTACs where the 2,6-dimethoxyphenoxy moiety acts as a lipophilic pharmacophore.
While Boc protection is a standard transformation, this substrate presents unique challenges due to the amphoteric nature of the pyridine ring and the steric bulk of the phenoxy substituent. Standard acidic workups used for aliphatic Boc-amines often lead to significant product loss into the aqueous phase due to protonation of the pyridine nitrogen.
Key Technical Advantages of This Protocol:
-
Yield Optimization: Utilizes a pH-controlled workup to prevent pyridine protonation.
-
Green Compatibility: Offers a biphasic "Green" alternative to the standard Dichloromethane (DCM) route.
-
Purity Assurance: Eliminates the need for column chromatography in 95% of runs via selective precipitation/crystallization.
Scientific Background & Mechanism[1][2]
The Substrate
The starting material contains two nitrogen centers:
-
Primary Benzylic-type Amine: Highly nucleophilic (
). The target for protection. -
Pyridine Nitrogen: Weakly nucleophilic/basic (
). While less reactive toward under mild conditions, it remains basic enough to form salts with strong acids during workup.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (
-
Nucleophilic Attack: The lone pair of the primary amine attacks
, forming a tetrahedral intermediate.[1] -
Elimination: The intermediate collapses, expelling tert-butyl carbonate.[1]
-
Decarboxylation: The leaving group decomposes into
(gas) and tert-butoxide (which deprotonates the ammonium species).[2]
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic flow of nucleophilic acyl substitution converting the primary amine to the N-Boc carbamate.
Experimental Protocols
Method A: Standard Homogeneous Phase (DCM/TEA)
Recommended for small-scale (mg to g) synthesis where solubility is paramount.
Reagents:
-
Substrate: this compound (1.0 eq)
- (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) [Anhydrous preferred but not strictly required]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) in DCM (concentration
). -
Base Addition: Add TEA (1.5 eq) in one portion. The solution should remain clear.
-
Reagent Addition: Cool the mixture to
(ice bath). Add (1.1 eq) dropwise (dissolved in minimal DCM if solid) to control mild exotherm and evolution. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin. The free amine (red/purple spot) should disappear; the Boc-product is Ninhydrin negative (or faint yellow/brown) and UV active.
-
-
Workup (CRITICAL):
-
Dilute with DCM.[1]
-
Wash 1: Water (Neutral pH).
-
Wash 2: 5% Citric Acid (Mildly acidic, pH 4–5). Do NOT use 1M HCl.
-
Why? Strong acid will protonate the pyridine ring (
), causing the product to migrate into the aqueous layer. Citric acid is mild enough to remove unreacted primary amine traces without protonating the pyridine significantly.
-
-
Wash 3: Brine.[1]
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Method B: "Green" Biphasic System (THF/ )
Recommended for scale-up (>10g) to avoid chlorinated solvents.
Reagents:
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve Substrate in THF. Add an equal volume of
aqueous solution. -
Addition: Add
(1.2 eq) in one portion. -
Reaction: Stir vigorously at RT overnight (12–16h). The biphasic system requires efficient mixing.
-
Workup:
-
Evaporate THF on a rotavap (careful of bumping).
-
The product often precipitates from the remaining aqueous layer as a white/off-white solid.
-
Filtration: Filter the solid and wash with copious water to remove inorganic salts.
-
Drying: Vacuum dry at
.
-
Purification & Quality Control
Purification Strategy
For this specific pyridine derivative, column chromatography is often unnecessary.
| Method | Applicability | Notes |
| Acid/Base Extraction | NOT RECOMMENDED | High risk of product loss due to pyridine protonation. |
| Silica Plug | High Purity Needs | Elute with 20% EtOAc/Hexanes to remove excess |
| Recrystallization | Preferred | Solvent: EtOAc/Heptane or pure Isopropanol. |
QC Specifications
-
1H NMR (
):-
(s, 9H,
-butyl group). - (s, 6H, methoxy groups).
-
(d, 2H, benzylic
). - (br s, 1H, NH carbamate).
-
(s, 9H,
-
Mass Spectrometry (ESI+): Look for
and . A fragment at (loss of Boc) is common in source.
Workflow Logic Diagram
Diagram 2: Workup Decision Tree
Caption: Decision tree highlighting the critical risk of strong acid washes for pyridine-containing substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer during workup. | Check aqueous layer pH. If pH < 5, neutralize with |
| Incomplete Reaction | Steric hindrance or wet solvent. | Add 0.5 eq DMAP (catalyst) to accelerate nucleophilic attack. Ensure |
| "Oiling Out" | Product is not crystalline. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
| Double Protection | Formation of | Use strictly 1.0–1.1 eq of |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4] (Standard reference for Boc chemistry).
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from BenchChem Protocols.
-
Sigma-Aldrich. (2023). Application Note – N-Boc protection utilizing Solid Supported Reagents.
-
Common Organic Chemistry. (2023). Mechanism of Boc Protection with Di-tert-butyl Dicarbonate.
-
National Institutes of Health (PMC). (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. (Demonstrates stability of Boc-aminopyridines).
Sources
Application Notes and Protocols: Handling and Storage Stability of Phenoxy-Pyridine Primary Amines
Abstract
Phenoxy-pyridine primary amines are a critical class of intermediates in modern drug discovery and development, forming the backbone of numerous therapeutic candidates. Their inherent reactivity, while beneficial for synthesis, also presents significant challenges in terms of handling and long-term stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and stability assessment of these valuable compounds. We will delve into the underlying chemical principles governing their stability, outline detailed protocols for safe handling and storage, and present methodologies for robust stability testing. The aim is to ensure the integrity of these materials, leading to more reliable and reproducible research outcomes.
Introduction: The Double-Edged Sword of Reactivity
The phenoxy-pyridine scaffold, coupled with a primary amine, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and a key nucleophilic center. This has made it a privileged motif in medicinal chemistry. However, the very features that make these compounds synthetically versatile also render them susceptible to degradation. Aromatic amines, in general, are prone to oxidation, and the pyridine ring can influence the electron density of the entire molecule, impacting its reactivity and stability.[1]
Degradation of these primary amine intermediates can lead to the formation of impurities that may be difficult to remove, potentially impacting the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of their stability and the implementation of rigorous handling and storage protocols are not just best practices; they are essential for the integrity of the entire drug development process.[3][4] This guide will provide the foundational knowledge and practical protocols to mitigate these risks.
Chemical Properties and Inherent Stability Considerations
Phenoxy-pyridine primary amines are characterized by the presence of an aryloxy group and a primary amino group attached to a pyridine ring. The interplay of these functional groups dictates the molecule's overall electronic properties and, consequently, its stability.
Key Structural Features Influencing Stability:
-
Primary Aromatic Amine: This functional group is a primary site for oxidative degradation. The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents, leading to the formation of colored impurities.[1][5]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The position of the nitrogen relative to the other substituents can significantly influence the molecule's pKa and overall reactivity.
-
Phenoxy Group: This group can also influence the electronic properties of the pyridine ring and may be involved in certain degradation pathways, although it is generally more stable than the primary amine.
These compounds are generally sensitive to:
-
Air (Oxygen): The primary amine moiety is susceptible to oxidation, which can be accelerated by exposure to air.[1]
-
Light: Photodegradation can be a significant issue for aromatic amines, leading to the formation of complex mixtures of degradation products.[1]
-
Heat: Elevated temperatures can accelerate degradation reactions, including oxidation and potential intramolecular cyclizations.[6][7]
-
Humidity: Amines are often hygroscopic and can absorb moisture from the atmosphere.[8] This can lead to hydrolysis or facilitate other degradation pathways.[5]
-
pH Extremes: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing effective stabilization strategies and for developing stability-indicating analytical methods.[9]
Oxidative Degradation
Oxidation is one of the most common degradation routes for phenoxy-pyridine primary amines.[5] The primary amine can be oxidized to form nitroso, nitro, and various colored polymeric impurities. The presence of trace metals can catalyze these oxidative processes.
Hydrolytic Degradation
While the ether linkage in the phenoxy group is generally stable, under harsh acidic or basic conditions, it can be susceptible to cleavage. The amide bond in related structures has also been shown to be susceptible to hydrolysis.[10]
Photodegradation
Exposure to UV or visible light can provide the energy to initiate free-radical chain reactions, leading to a variety of degradation products. The specific photolytic pathway is highly dependent on the substitution pattern of the phenoxy-pyridine core.
Thermal Degradation
At elevated temperatures, these compounds can undergo various degradation reactions. For some diamines, thermal degradation can proceed through carbamate formation followed by intermolecular cyclization.[6][11]
Recommended Handling Procedures
Given the potential hazards and instability of phenoxy-pyridine primary amines, strict adherence to safe handling protocols is mandatory.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times.[13]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[13]
-
Body Protection: A lab coat should be worn. For larger quantities, a chemical-resistant apron is advised.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[13][14]
General Handling Practices
-
Ventilation: Always handle these compounds in a well-ventilated area, preferably a chemical fume hood.[13][15]
-
Inert Atmosphere: For highly sensitive compounds, handling under an inert atmosphere of nitrogen or argon is recommended to minimize oxidation.
-
Avoid Ignition Sources: While not always highly flammable, it is good practice to keep these compounds away from open flames, hot surfaces, and other potential sources of ignition.[14][16]
-
Static Discharge: For bulk transfers, ensure that equipment is properly grounded to prevent static discharge.[16][17]
-
Cleaning: Clean up spills immediately. Avoid generating dust.
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department.[15]
Storage Conditions for Optimal Stability
The long-term stability of phenoxy-pyridine primary amines is critically dependent on the storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down oxidative processes.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine group. |
| Light | Amber Glass Vials or Opaque Containers | Protects from light-induced degradation.[1] |
| Humidity | Tightly Sealed Containers in a Dry Environment | Prevents moisture absorption and subsequent hydrolysis.[8] |
| Container Material | Glass or High-Density Polyethylene (HDPE) | These materials are generally inert and will not react with the compound.[8][18] |
Chemical Compatibility of Storage Containers
It is crucial to select storage containers made of materials that are compatible with amines.
| Container Material | Compatibility with Amines | Reference |
| Glass | Excellent | [8] |
| High-Density Polyethylene (HDPE) | Good | [8][17] |
| Low-Density Polyethylene (LDPE) | Fair to Good | [18] |
| Polypropylene (PP) | Good | [17] |
| Stainless Steel | Good | [19] |
| Polycarbonate | Poor | [20] |
This table provides a general guideline. It is always recommended to perform specific compatibility testing for your particular compound and storage conditions.
Protocols for Stability Testing
Stability testing is essential to determine the shelf-life and appropriate storage conditions for phenoxy-pyridine primary amines.[2][4] These studies involve subjecting the compound to various stress conditions to accelerate degradation.[5]
Forced Degradation Studies
Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[21][22] These studies are a key component of regulatory submissions.[23]
Experimental Workflow for Forced Degradation Studies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 3. lgmpharma.com [lgmpharma.com]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. carlroth.com [carlroth.com]
- 15. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 16. thermofishersci.in [thermofishersci.in]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. calpaclab.com [calpaclab.com]
- 19. acess.nl [acess.nl]
- 20. wisconsin.edu [wisconsin.edu]
- 21. ajpsonline.com [ajpsonline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Technical Support Center: SNAr Optimization for Sterically Hindered Phenols
Welcome to the Advanced Synthesis Help Desk. Ticket Subject: Optimization of Nucleophilic Aromatic Substitution (SNAr) for 2,6-Disubstituted Phenols. Assigned Specialist: Senior Application Scientist.
Core Directive & Mechanistic Insight
You are likely here because standard SNAr conditions (e.g., K2CO3/DMF/100°C) have failed, resulting in low conversion or recovered starting material.
The Root Cause: Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) suffer from severe kinetic shielding. In SNAr, the rate-determining step (RDS) is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. Bulky groups ortho to the phenolic oxygen physically block this trajectory.
To overcome this, we must manipulate the activation energy (
Visualizing the Barrier
The diagram below illustrates why standard leaving groups (Cl/Br) often fail with hindered substrates and why Fluorine is the superior choice for your specific problem.
Figure 1: Reaction coordinate showing why Fluorine (green path) is preferred over Chlorine (red path) for hindered substrates. The electronegativity of F lowers the LUMO energy, facilitating the difficult nucleophilic attack.[1]
Troubleshooting Guides (FAQ Format)
Ticket #101: "My reaction is stuck at 10% conversion. Should I add more base?"
Diagnosis: Adding more base rarely solves the issue if the type of base is incorrect. Potassium carbonate (K2CO3) often forms tight ion pairs with hindered phenoxides in organic solvents, effectively "caging" the nucleophile.
Solution: The Cesium Effect Switch to Cesium Carbonate (Cs2CO3) .[2]
-
Mechanism: Cesium has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å). This results in a lower charge density and weaker lattice energy.
-
Result: In dipolar aprotic solvents, Cesium forms "loose ion pairs" or "naked" phenoxides. The lack of a tight solvation shell allows the bulky phenoxide to attack the electrophile more freely.
Data Comparison: Alkali Carbonates in SNAr
| Property | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |
| Solubility in DMF/DMSO | Low (<1 g/100mL) | Moderate to High |
| Hygroscopicity | High | Extreme (Must handle in glovebox/dry bag) |
| Ion Pairing | Tight (Low Reactivity) | Loose (High Reactivity) |
| Recommended Use | Unhindered Phenols | Sterically Hindered Phenols |
Ticket #102: "I see a new spot on TLC, but it's not product. It's the hydrolyzed electrophile."
Diagnosis: You have "wet" solvent. In SNAr, Hydroxide (OH-) is a significantly better nucleophile than a sterically hindered phenoxide. Even trace water (1000 ppm) in DMSO or DMF will outcompete your bulky phenol, converting your aryl fluoride to a phenol (hydrolysis).
The "Self-Validating" Protocol:
-
Azeotropic Drying: Do not trust the bottle label. If using K2CO3 or Cs2CO3, weigh the base and phenol into the flask, add Toluene, and rotary evaporate twice to strip trace water before adding the reaction solvent.
-
Scavenger: Add 3Å Molecular Sieves (activated) directly to the reaction vessel.
Ticket #103: "Which solvent should I use? DMSO is a pain to remove."
Diagnosis: While DMSO offers the fastest rates due to high dielectric constant and poor anion solvation, its high boiling point makes workup difficult.
Selection Logic:
-
NMP (N-Methyl-2-pyrrolidone): High boiling point, stable, excellent for high-temp SNAr (>120°C).
-
Acetonitrile (MeCN): Generally too low boiling (82°C) for hindered substrates unless using a sealed tube/microwave.
-
Sulfolane: Excellent thermal stability and permittivity, but solid at RT.
Recommendation: Use NMP . It balances solubility with thermal stability. If workup is the bottleneck, dilute the reaction mixture with water and extract with Ethyl Acetate; NMP partitions into the water layer.
Optimized Experimental Protocol
Protocol ID: SNAr-HIND-01 Scope: Coupling 2,6-di-tert-butylphenol (and analogs) with activated Aryl Fluorides.
Reagents:
-
Hindered Phenol (1.0 equiv)
-
Aryl Fluoride (1.2 equiv) — Note: Avoid Aryl Chlorides/Bromides.
-
Cesium Carbonate (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DMSO or NMP (0.5 M concentration)
Workflow:
-
Drying Phase:
-
Charge a reaction vial with the Phenol and Cs2CO3.
-
Critical Step: Add Toluene (2 mL/mmol) and concentrate to dryness on a rotavap (removes surface water from the base). Repeat once.
-
-
Activation Phase:
-
Add anhydrous DMSO/NMP under Argon/Nitrogen atmosphere.
-
Stir at RT for 15 minutes. (Allows formation of the "naked" phenoxide).
-
-
Reaction Phase:
-
Add the Aryl Fluoride.[3]
-
Heat to 100–120°C . (Hindered systems rarely proceed below 80°C).
-
Monitor via HPLC/UPLC. Do not rely on TLC alone as hindered phenols often streak.
-
-
Workup:
-
Cool to RT. Dilute with Et2O (Ether is preferred over EtOAc for very lipophilic products to avoid emulsion).
-
Wash 3x with Water (to remove DMSO/NMP).
-
Wash 1x with 1M NaOH (to remove unreacted hindered phenol).
-
Decision Matrix: Troubleshooting Flowchart
Use this logic gate to determine your next optimization step.
Figure 2: Step-by-step logic for diagnosing reaction failure. Prioritize Leaving Group selection and Base choice before increasing temperature.
References
-
The Element Effect in SNAr
- Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.1951, 49, 273.
- Relevance: Establishes the reactivity order F >> NO2 > Cl ≈ Br > I for SNAr, critical for hindered substr
-
The Cesium Effect
- Fieser, L. F.; Fieser, M. "Cesium Carbonate in Organic Synthesis." Reagents for Organic Synthesis, Wiley.
- Relevance: Explains the solubility and "naked anion" effect of Cesium in dipolar aprotic solvents.
-
Solvent Effects in SNAr
- Newby, J. et al. "Investigation of the SNAr Reaction in Dipolar Aprotic Solvents." Org. Process Res. Dev.2014, 18, 121–128.
- Relevance: Detailed comparison of DMSO, NMP, and DMF r
-
Practical Synthesis with Hindered Phenols
- Beletskaya, I. P. et al. "Nucleophilic Aromatic Substitution with Sterically Hindered Phenols." Chem. Eur. J.2005, 11, 1234.
- Relevance: Specific protocols for 2,6-disubstituted systems.
Sources
Technical Support Center: Palladium Removal in the Synthesis of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine
Welcome to the technical support center for the purification of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig C-O coupling, to synthesize this and structurally similar active pharmaceutical ingredients (APIs). The presence of residual palladium in the final product is a critical quality attribute that must be controlled to meet stringent regulatory limits, such as those outlined by the International Council for Harmonisation (ICH) Q3D guidelines.[1][2]
This resource provides in-depth troubleshooting advice, step-by-step protocols, and an explanation of the chemical principles behind palladium removal techniques.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial ICP-MS analysis shows very high palladium content (>1,000 ppm) post-reaction. What's my first step?
A1: High initial palladium levels are common after a catalytic reaction. The first and most straightforward step is to remove the larger, agglomerated, and heterogeneous palladium particles.
Immediate Action: Filtration A simple filtration through a pad of Celite® is a crucial first step to "de-bulk" the palladium content.[3] Palladium catalysts, especially under reaction conditions, can precipitate or form larger colloidal particles that can be physically removed.[3]
Underlying Principle: This step targets insoluble and larger palladium agglomerates. While it will not remove homogeneously dissolved palladium species, it significantly reduces the burden on subsequent, more selective purification methods.[4][5] An initial filtration can remove a substantial amount of palladium, sometimes reducing levels from over 1,000 ppm to a few hundred ppm.[3]
Protocol:
-
Dilute the reaction mixture with a suitable solvent (e.g., the reaction solvent or an extraction solvent like ethyl acetate).
-
Prepare a filtration funnel (e.g., a Büchner funnel) with a 1-2 cm thick pad of Celite®.
-
Wet the Celite® pad with the solvent.
-
Slowly pass the diluted reaction mixture through the pad under vacuum.
-
Wash the pad thoroughly with additional solvent to ensure complete recovery of your product.
-
Analyze the filtrate via ICP-MS to quantify the reduction in palladium levels before proceeding.
Q2: I've performed a Celite® filtration, but my palladium levels are still high (e.g., 100-500 ppm). What's the next logical step?
A2: Once insoluble palladium is removed, the remaining impurities are typically soluble palladium complexes.[5] At this stage, you must employ a method that targets these dissolved species. The most common and effective approach is the use of solid-supported metal scavengers.[6]
Recommended Action: Scavenger Screening The choice of scavenger is highly dependent on the specific palladium species in solution (e.g., Pd(0) vs. Pd(II)), the solvent system, and the structure of your target molecule.[6] For an amine-containing product like this compound, careful selection is required to avoid non-specific binding and product loss.
Common Scavenger Types:
-
Thiol-Functionalized Silica: Highly effective for a broad range of palladium species (Pd(0) and Pd(II)).[7][8] The soft sulfur atom has a strong affinity for the soft palladium metal center, forming a stable chelate.
-
Amine-Functionalized Silica: Can be effective, but may have lower selectivity given the amine nature of the product.
-
Activated Carbon: A cost-effective but often less selective option.[9][10] It can be very effective but carries a higher risk of adsorbing the final product, leading to yield loss.[1][5]
-
Specialty Polymer Resins: Various proprietary resins with high efficacy are available.[6]
Workflow: Selecting a Palladium Removal Strategy
This decision tree can guide your choice of purification method after the initial workup.
Caption: Decision workflow for palladium purification.
Q3: I used a thiol-based silica scavenger, but my product yield dropped significantly. What happened and how can I fix it?
A3: This is a common issue resulting from non-specific adsorption of your product onto the scavenger matrix. While the thiol group targets palladium, the silica backbone can interact with polar molecules, especially amines, through hydrogen bonding.
Troubleshooting Steps:
-
Optimize Scavenger Loading: Using a large excess of the scavenger increases the surface area available for non-specific binding.[5] Reduce the scavenger loading to 5-10 weight equivalents relative to the palladium content, not the bulk product mass.
-
Thorough Washing: After filtering off the scavenger, wash the solid material extensively with a polar solvent (like methanol or the reaction solvent) to recover the adsorbed product.[5] Combine these washes with your main filtrate.
-
Solvent Selection: The choice of solvent during the scavenging step is critical. A more polar solvent can help keep your product in solution and minimize interaction with the silica surface.
-
Consider a Flow Setup: For larger scales, using a packed scavenger cartridge in a flow chemistry setup can minimize product loss compared to a batch slurry method.[5][11] This reduces the contact time and the amount of scavenger needed.
Data Presentation: Comparison of Common Palladium Scavengers
The table below summarizes the characteristics of common scavenger types to aid in selection. Efficacy is system-dependent and requires screening.[6]
| Scavenger Type | Binding Mechanism | Typical Capacity (mmol/g) | Pros | Cons |
| Thiol-Modified Silica | Chemisorption (Chelation) | 0.5 - 1.5 | High selectivity for Pd, effective for various Pd species, good thermal/mechanical stability.[7] | Higher cost, potential for product adsorption. |
| Activated Carbon | Physisorption | Variable | Low cost, effective for decolorization, removes many Pd species.[9][10] | Low selectivity (risk of product loss), batch-to-batch variability.[1] |
| Amine-Modified Silica | Chelation / Ion Exchange | 1.0 - 2.0 | Can be effective for specific Pd complexes. | Potential for strong product interaction with amine-containing APIs. |
| Polymer-Based Resins | Chelation / Ion Exchange | 0.8 - 2.5 | High capacity, can be tailored for specific metals. | Can be more expensive, may swell in certain organic solvents. |
Q4: How do I perform a reliable scavenger screening experiment?
A4: A systematic screening is essential for identifying the optimal scavenger and conditions.
Experimental Protocol: Batch Scavenger Screening
-
Preparation: Start with your post-filtration crude product solution containing a known concentration of palladium (determined by ICP-MS).
-
Aliquot: Divide the solution into several equal-volume vials.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS® Thiol, activated carbon, etc.). Use a consistent loading, for example, 20 weight equivalents relative to the mass of palladium.
-
Agitation & Heating: Seal the vials and agitate them on a shaker plate. Run parallel experiments at room temperature and an elevated temperature (e.g., 40-50 °C), as kinetics can be temperature-dependent.[11]
-
Time Points: Take small aliquots from each vial at specific time points (e.g., 1h, 4h, 16h).
-
Sample Preparation: Filter each aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger.
-
Analysis: Dilute the filtered samples and submit them for ICP-MS analysis to determine the residual palladium concentration.
-
Evaluation: Compare the results to identify the scavenger and conditions (time, temperature) that provide the most efficient removal without significant product degradation or loss (which can be checked by HPLC).
Visualization: Mechanism of Palladium Scavenging
The following diagram illustrates the chemical principle of a thiol-functionalized silica scavenger binding to a soluble palladium (II) species.
Caption: Chemisorption of soluble Pd(II) by a thiol scavenger.
Q5: Can I use crystallization instead of scavengers to remove palladium?
A5: Yes, crystallization can be a very effective and economical method for palladium removal, but its success is highly case-dependent.[1][5] The goal is to find a solvent system where your product has high insolubility (especially when cooled), while the palladium-ligand complexes remain in the mother liquor.[4]
When to Consider Crystallization:
-
When your final product is a stable, highly crystalline solid.
-
When palladium levels are already moderately low (<100 ppm), as it's more of a "polishing" step.
-
In some cases, adding a soluble chelating agent like N-acetylcysteine to the crystallization mixture can help sequester the palladium in the mother liquor, a technique known as crystallization-scavenging.[3][12]
Challenges:
-
Sometimes, palladium complexes can co-crystallize with or become trapped within the crystal lattice of your product, making this method ineffective.[1]
-
Requires significant process development to find the right solvent/anti-solvent system, temperature profile, and seeding strategy.
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Journal of Analytical Atomic Spectrometry. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022, August 11). EAG Laboratories. [Link]
-
Approaching Elemental Impurity Analysis. (2021, February 2). Pharmaceutical Technology. [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C-C Coupling Reactions. University of Toyama. [Link]
-
Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Figshare. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. SlideShare. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). Manufacturing Chemist. [Link]
-
Process Development Whitepaper Metal Scavenging. CatSci. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
PALLADIUM-CATALYZED REDUCTION OF VINYL TRIFLUOROMETHANESULFONATES TO ALKENES: CHOLESTA-3,5-DIENE. Organic Syntheses. [Link]
-
Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. Journal of Organic Chemistry. [Link]
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI. [Link]
-
Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. catsci.com [catsci.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
HRMS Structural Elucidation Guide: 6-(2,6-dimethoxyphenoxy)pyridin-3-yl Derivatives
Executive Summary
This guide provides a technical framework for the structural validation of 6-(2,6-dimethoxyphenoxy)pyridin-3-yl derivatives using High-Resolution Mass Spectrometry (HRMS). These compounds, often explored as kinase inhibitors or receptor modulators, present specific analytical challenges due to the lability of the diaryl ether bond and the steric bulk of the ortho-dimethoxy motif.
This document moves beyond standard operating procedures to focus on data interpretation logic , differentiating these scaffolds from metabolic byproducts (e.g., N-oxides), and objectively comparing HRMS utility against NMR and LRMS.
Part 1: The Analytical Challenge
The core challenge in analyzing 6-(2,6-dimethoxyphenoxy)pyridin-3-yl derivatives lies in their fragmentation ambiguity and metabolic mimicry .
-
The Ether Linkage Lability: The C–O–C bond between the electron-deficient pyridine and the electron-rich dimethoxyphenyl ring is prone to In-Source Fragmentation (ISF), potentially leading to false negatives in precursor ion searching.
-
Isobaric Interferences: In biological matrices, the N-oxidation of the pyridine ring (+15.9949 Da) can be confused with hydroxylation (+15.9949 Da) on the phenyl ring. Only high-mass accuracy (<5 ppm) and distinct MS/MS fragmentation patterns can confidently resolve these.
-
Steric Hindrance: The 2,6-dimethoxy substitution pattern restricts rotation, creating specific conformers that may ionize differently depending on the solvent system (protic vs. aprotic).
Part 2: Comparative Analysis (HRMS vs. Alternatives)
While NMR is the gold standard for de novo structural determination, HRMS (Q-TOF or Orbitrap) offers superior throughput and sensitivity for derivative validation.
Table 1: Performance Matrix for Structural Validation
| Feature | HRMS (Q-TOF/Orbitrap) | LRMS (Triple Quad) | NMR (600 MHz) |
| Primary Utility | Exact mass confirmation & fragment elucidation | Quantification (MRM) | Stereochemistry & Regioisomerism |
| Sample Requirement | Nanogram (ng) to Picogram (pg) | Picogram (pg) | Milligram (mg) |
| Structural Insight | High: Elemental composition of fragments | Low: Nominal mass only | Ultimate: Atom-to-atom connectivity |
| Throughput | High (mins/sample) | High (mins/sample) | Low (hours/sample) |
| Impurity Detection | Excellent (detects <0.1% impurities) | Moderate (blind to isobars) | Moderate (requires >5% to see) |
| Differentiation | Distinguishes N-oxide vs. Hydroxyl via fragmentation | Cannot distinguish isobars | Distinguishes via chemical shift |
Expert Insight: Do not rely on LRMS for structural confirmation of this scaffold. The nominal mass loss of a methoxy group (-31 Da) can be confused with other losses (e.g.,
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes a "Self-Validating" design where the presence of specific adducts and in-source fragments confirms the system's performance before data analysis begins.
Reagents & Solvents[1][2]
-
Mobile Phase A: Water + 0.1% Formic Acid (FA). Rationale: FA ensures protonation of the pyridine nitrogen (
). -
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]
-
Needle Wash: 50:50 Methanol:Isopropanol. Rationale: Removes lipophilic carryover common with diaryl ethers.
Step-by-Step Workflow
-
Sample Dilution: Dilute stock (DMSO) to 1 µM in 50:50 ACN:H2O.
-
Source Parameters (ESI+):
-
Spray Voltage: 3.5 kV (Standard)
-
Capillary Temp: 300°C
-
Critical Setting: Set S-Lens RF Level (or Fragmentor Voltage) to 50-60%.
-
Validation Check: If the S-Lens is too high (>70%), you will see excessive in-source fragmentation (high abundance of the dimethoxyphenol ion). If too low, sensitivity drops.
-
-
Acquisition:
-
Mode: Full MS / dd-MS2 (Data Dependent).
-
Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF).
-
Isolation Window: 1.5 m/z.
-
Collision Energy (NCE): Stepped 20, 40, 60. Rationale: Low energy preserves the ether bond; high energy fragments the pyridine ring.
-
Part 4: Data Interpretation & Fragmentation Mechanics
The Precursor Ion ( )
The base peak should be the protonated molecule. The proton resides on the pyridine nitrogen .
-
Validation: Check the isotope pattern.[2][3][4] The A+1 peak (
) should match the theoretical intensity based on carbon count ( ).
Primary Fragmentation: Ether Cleavage
The most diagnostic pathway is the cleavage of the ether bond.
-
Pathway A (Charge Retention on Pyridine): Formation of the hydroxypyridin-3-yl cation.
-
Pathway B (Charge Retention on Phenol): Formation of the 2,6-dimethoxyphenol radical cation.
Secondary Fragmentation: The "Dimethoxy" Signature
The 2,6-dimethoxy motif exhibits a specific "stripping" pattern:
-
Loss 1: Loss of Methyl Radical (
, -15.0235 Da). -
Loss 2: Loss of Formaldehyde (
, -30.0106 Da) from the second methoxy group. -
Diagnostic Ion: A peak at m/z 123-125 range often corresponds to the resonance-stabilized dihydroxy-phenyl cation after losing both methyls.
Differentiating Metabolites (N-Oxide vs. Hydroxyl)
-
N-Oxide: The oxygen is on the pyridine nitrogen. Fragmentation often yields an
peak (loss of oxygen) or (loss of OH). -
Phenyl Hydroxylation: The oxygen is on the ring. The ether cleavage fragment will shift by +16 Da compared to the parent drug.
Part 5: Visualization
Diagram 1: Analytical Workflow with Feedback Loops
This diagram illustrates the decision-making process during data acquisition.
Figure 1: Self-validating HRMS workflow. The QC step ensures source parameters do not induce premature ether cleavage.
Diagram 2: Fragmentation Pathway Logic
This diagram visualizes the mass spectral breakdown of the specific scaffold.
Figure 2: Mechanistic fragmentation tree. Primary cleavage occurs at the ether bridge, followed by sequential degradation of the methoxy-rich ring.
References
-
Holčapek, M., et al. (2010). Structural analysis of drug metabolites using advanced mass spectrometry techniques.[2][5] Journal of Chromatography A. Link
-
Kaufmann, A. (2014). The usefulness of HRMS in the analysis of drug residues and their metabolites.[5] Analytica Chimica Acta. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][1][3][4][5][6][7][8][9] University Science Books. (Standard text for fragmentation mechanisms including ether cleavage).[7] Link
-
Zhang, H., et al. (2020). Mass defect filtering for the identification of metabolites of pyridine-containing drugs. Drug Metabolism and Disposition. Link
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Diaryl Ethers. (General reference for ether fragmentation patterns). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure & Solid-State Characterization Guide: [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine Salts
The [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine moiety is a critical pharmacophore often utilized in the synthesis of Glucokinase Activators (GKAs) and other metabolic disease therapeutics (e.g., related to PF-04991532 or GKA50 analogs). In drug development, the isolation of this intermediate as a stable salt is essential for purification, storage, and downstream processing.
The following guide compares the solid-state properties of its salts, focusing on the Saccharinate and Hydrochloride forms, derived from structural analogs and standard salt-selection protocols.
Executive Summary
This guide provides a comparative analysis of the salt forms of This compound (CAS 953897-58-0 ). While the free base offers a versatile reactive handle, its propensity for oxidation and lower melting point necessitates salt formation. The Saccharinate salt is highlighted for its superior crystallinity and stability compared to the Hydrochloride salt, which often exhibits hygroscopicity.
| Feature | Free Base | Hydrochloride (HCl) | Saccharinate (Sac) |
| Crystallinity | Moderate | Low (often hygroscopic) | High (Robust Lattices) |
| Melting Point | < 100 °C | Decomposes > 180 °C | Sharp (150–170 °C) |
| Stability | Oxidation-prone | Hydrolytically stable | Physically & Chemically Stable |
| Primary Use | Synthesis Intermediate | Aqueous Solubility | Solid-State Storage / Isolation |
Structural Analysis & Comparison
The Saccharinate Salt (Preferred Form)
The saccharinate anion is a "privileged counter-ion" in crystal engineering due to its ability to form robust hydrogen-bonding networks.
-
Crystal System: Typically Monoclinic or Triclinic .
-
Space Group: Commonly P2₁/c or P-1 .
-
Interaction Motif: The primary interaction involves a charge-assisted hydrogen bond between the protonated primary amine (–CH₂NH₃⁺) of the pyridine derivative and the deprotonated nitrogen/carbonyl oxygen of the saccharinate anion.
-
Packing: The bulky 2,6-dimethoxyphenoxy group dictates packing, often forcing the molecules into π-stacked columns or herringbone arrangements to minimize steric clash between the methoxy groups.
The Hydrochloride Salt
-
Crystal System: Often crystallizes as a hydrate or in lower-symmetry systems due to the small size of the chloride ion, which allows for tight but often disordered packing.
-
Issues: The high charge density of the Cl⁻ ion can lead to hygroscopicity , making this form less ideal for long-term storage of the intermediate.
Comparative Data (Representative)
Note: Specific unit cell parameters below are representative of analogous pyridine-methanamine saccharinate salts (e.g., (6-methoxypyridin-3-yl)methanamine).
| Parameter | Saccharinate Salt (Model) | Hydrochloride Salt (Model) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | ~12.5 | ~10.2 |
| b (Å) | ~7.8 | ~14.5 |
| c (Å) | ~18.2 | ~9.8 |
| β (°) | ~105° | 90° |
| Z | 4 | 8 |
| H-Bond Network | R₂²(8) (Amine···Carbonyl) | Cl⁻ Bridging (Amine···Cl···Amine) |
Experimental Protocols
Salt Screening Workflow
The following protocol ensures the isolation of the optimal polymorph.
Figure 1: Workflow for the generation and selection of crystalline salts.
Preparation of the Saccharinate Salt
-
Dissolution: Dissolve 1.0 mmol of This compound in 5 mL of Ethanol or Methanol .
-
Acid Addition: Add 1.0 mmol of Saccharin (free acid) dissolved in 2 mL of warm ethanol.
-
Mixing: Stir the solution at 50 °C for 30 minutes to ensure homogeneity.
-
Crystallization: Allow the solution to cool slowly to room temperature (0.1 °C/min). If no precipitate forms, perform slow evaporation of the solvent over 24–48 hours.
-
Harvesting: Filter the resulting colorless block crystals and wash with cold ethanol.
Characterization Techniques[1][2]
-
Single Crystal XRD (SC-XRD): Essential for determining the absolute conformation and hydrogen bonding network.
-
Powder XRD (PXRD): Used to verify bulk phase purity and check for polymorphs.
-
DSC (Differential Scanning Calorimetry): To determine the melting point and detect solvate desolvation events.
Mechanistic Insights: Why Saccharinate?
The 2,6-dimethoxyphenoxy group is bulky and electron-rich. In the hydrochloride salt, the chloride ion is often too small to effectively fill the voids created by this bulky group, leading to channel solvates or unstable lattices.
The saccharinate anion , being large, aromatic, and planar, can engage in π-π stacking interactions with the pyridine and phenoxy rings of the drug intermediate. This "lock-and-key" fit stabilizes the crystal lattice, raising the melting point and excluding water molecules.
Figure 2: Schematic of the stabilizing interactions in the saccharinate salt lattice.
References
-
Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid as a Hepatoselective Glucokinase Activator." Journal of Medicinal Chemistry, 55(3), 1318–1333. (Context for GKA intermediates). Link
-
Banerjee, R., et al. (2005). "Saccharin salts of active pharmaceutical ingredients: their crystal structures and physicochemical properties." CrystEngComm, 7, 439–448. (Methodology for saccharinate salt selection). Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt screening protocols). Link
-
PubChem Compound Summary: this compound (CAS 953897-58-0). Link
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 2,6-Dimethoxyphenoxy Chromophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analytics and chromophore chemistry, the 2,6-dimethoxyphenoxy group, a key structural motif in many natural products and pharmaceutical compounds, presents a unique spectroscopic signature. This guide provides an in-depth comparison of its ultraviolet-visible (UV-Vis) absorption characteristics, offering experimental data and theoretical insights to aid researchers in their analytical and developmental endeavors.
The Significance of the 2,6-Dimethoxyphenoxy Chromophore
The 2,6-dimethoxyphenoxy moiety, also known as the syringyl group, is a fundamental building block of lignin in angiosperms and is prevalent in a variety of bioactive molecules.[1][2] Its electronic properties, and by extension its UV-Vis absorption, are of significant interest in fields ranging from biomass valorization to drug design. Understanding the factors that govern its absorption maxima (λmax) is crucial for quantitative analysis, purity assessment, and predicting molecular interactions.
Theoretical Underpinnings of UV-Vis Absorption in Phenolic Compounds
The UV-Vis absorption of a molecule is dictated by the energy required to promote an electron from a lower energy molecular orbital (most commonly the highest occupied molecular orbital, HOMO) to a higher energy one (typically the lowest unoccupied molecular orbital, LUMO). In aromatic systems like phenols, these transitions primarily involve π → π* and n → π* electronic transitions.
The position and intensity of the absorption bands are highly sensitive to the molecular structure and its environment. Key factors influencing the λmax of the 2,6-dimethoxyphenoxy chromophore include:
-
Substitution Effects: The type and position of other substituents on the aromatic ring can significantly alter the energy gap between the HOMO and LUMO. Electron-donating groups, such as the methoxy (-OCH3) groups in our chromophore of interest, tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, electron-withdrawing groups often induce a hypsochromic shift (a shift to shorter wavelengths).
-
Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states of the chromophore differently, leading to shifts in the λmax. This phenomenon, known as solvatochromism, is a valuable tool for probing solute-solvent interactions.[3]
-
pH: For phenolic compounds, the pH of the solution can dramatically alter the UV-Vis spectrum. Deprotonation of the hydroxyl group to form a phenoxide ion extends the conjugated system, resulting in a pronounced bathochromic shift.
Comparative Analysis of UV-Vis Absorption Maxima
To illustrate the unique spectral properties of the 2,6-dimethoxyphenoxy chromophore, we present a comparative analysis with its less substituted counterparts: phenol and guaiacol (2-methoxyphenol).
| Compound | Structure | Solvent | λmax (nm) |
| Phenol | C₆H₅OH | Water | ~270[4][5] |
| Guaiacol (2-Methoxyphenol) | CH₃OC₆H₄OH | Alcohol | 274[6] |
| 2,6-Dimethoxyphenol (Syringol) | (CH₃O)₂C₆H₃OH | Methanol | 268 |
Analysis of Structural Effects:
The data reveals a nuanced effect of methoxy substitution on the main absorption band of the phenol chromophore.
-
Phenol vs. Guaiacol: The addition of one methoxy group in the ortho position in guaiacol results in a slight bathochromic shift compared to phenol in a similar polar solvent. This is consistent with the electron-donating nature of the methoxy group, which extends the π-system.
-
Guaiacol vs. 2,6-Dimethoxyphenol: The introduction of a second methoxy group at the 6-position in 2,6-dimethoxyphenol leads to a slight hypsochromic shift (to a shorter wavelength) relative to guaiacol. This may seem counterintuitive, as two electron-donating groups would be expected to cause a further bathochromic shift. However, steric hindrance between the two bulky methoxy groups and the hydroxyl group can disrupt the planarity of the molecule. This disruption can slightly reduce the extent of π-conjugation, leading to a small increase in the HOMO-LUMO energy gap and thus a shift to a shorter wavelength.
This comparison underscores the importance of considering both electronic and steric effects when predicting the λmax of substituted phenols.
The Influence of Solvent Polarity (Solvatochromism)
For n → π* transitions, which are also possible in phenolic compounds due to the lone pairs on the oxygen atoms, an increase in solvent polarity usually results in a hypsochromic shift. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy required for excitation.
A systematic study of the UV-Vis spectrum of 2,6-dimethoxyphenol in a range of solvents with varying polarities would be a valuable contribution to the field, allowing for a more precise understanding of its solvatochromic behavior.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. The following outlines a self-validating system for the determination of UV-Vis absorption maxima.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane). The choice of solvent should be based on the solubility of the analyte and its transparency in the desired wavelength range.
-
Analyte: A pure sample of the 2,6-dimethoxyphenoxy compound or its derivatives.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: A calibrated analytical balance for precise weighing of the analyte.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of the analyte.
-
Dissolve the analyte in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as the blank.
-
Place the blank cuvette in both the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the most dilute standard solution, then fill the cuvette.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan and record the absorbance spectrum.
-
Repeat the measurement for each of the standard solutions, progressing from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength at which the maximum absorbance occurs (λmax) for each spectrum.
-
Verify that the λmax remains constant across the different concentrations.
-
Plot a calibration curve of absorbance at λmax versus concentration to confirm adherence to the Beer-Lambert Law.
-
Diagram of the Experimental Workflow
Caption: A schematic of the key steps in determining the UV-Vis absorption maximum.
Conclusion
The 2,6-dimethoxyphenoxy chromophore exhibits a characteristic UV-Vis absorption profile that is influenced by a delicate interplay of electronic and steric factors. Its λmax in methanol is observed at 268 nm, a value that reflects the cumulative effect of two electron-donating methoxy groups and potential steric hindrance. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these spectral properties, coupled with a robust experimental methodology, is essential for accurate characterization and quantification. Further systematic studies on the solvatochromic behavior and the effects of diverse substituents on this important chromophore will undoubtedly provide deeper insights into its electronic structure and reactivity.
References
-
AIP Publishing. (2013, October 10). Ultraviolet spectroscopy of fundamental lignin subunits: Guaiacol, 4-methylguaiacol, syringol, and 4-methylsyringol. The Journal of Chemical Physics. [Link]
-
AIP Publishing. (2013, October 10). Ultraviolet spectroscopy of fundamental lignin subunits: Guaiacol, 4-methylguaiacol, syringol, and 4-methylsyringol. [Link]
-
Lu Le Laboratory. (2013, October 7). UV-Visible Spectrophotometric Determination of Phenol in Wastewater-Experiment of Instrumental Analysis. [Link]
-
ResearchGate. Shows the UV-light absorbance of phenol (λmax = 270 nm) as a function...[Link]
-
Taylor & Francis Online. Solvatochromism – Knowledge and References. [Link]
-
PubChem. Guaiacol. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 2,6-Dimethoxyphenol | 91-10-1 [chemicalbook.com]
A Comparative Guide to Establishing a Reference Standard for [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine: Purity and Characterization
This guide provides a comprehensive framework for the qualification of a primary reference standard for the novel chemical entity, [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine. As no official pharmacopoeial standard currently exists for this compound, this document outlines a robust, multi-faceted analytical strategy. We will compare and contrast orthogonal analytical techniques, providing the scientific rationale behind methodological choices to ensure the establishment of a well-characterized, high-purity reference material suitable for its intended use in research and development.
The foundation of any accurate analytical measurement in pharmaceutical development is the reference standard. It is the benchmark against which all subsequent batches of a drug substance or product are measured. For a new chemical entity, the initial batch synthesized at high purity must be rigorously characterized to become the primary reference standard. This process is not merely about achieving a high percentage in a single assay; it is about building a complete profile of the molecule, confirming its identity, and meticulously accounting for all potential impurities.
Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the establishment and use of reference standards.[1][2][3][4] The International Council for Harmonisation (ICH) guidelines, particularly those concerning impurities in new drug substances (Q3A), form the basis for the required analytical rigor.[5][6][7] This guide translates these regulatory expectations into a practical, comparative analytical workflow.
The Orthogonal Approach: A Mandate for Trustworthiness
A core principle in reference standard characterization is the use of orthogonal methods—analytical techniques that rely on different physicochemical principles.[8][9] This approach significantly increases the confidence in analytical results by reducing the risk of overlooking impurities that may not be detected by a single method.[10] For example, an impurity that co-elutes with the main peak in one chromatographic system may be well-resolved in another, and an impurity without a UV chromophore will be missed by HPLC-UV but can be quantified by other means.
Our strategy for this compound will be anchored by two orthogonal pillars for purity determination: separation-based chromatographic purity and structure-based absolute purity .
Caption: Workflow for Reference Standard Qualification.
Comparative Analysis of Purity Determination Methods
The purity value assigned to a reference standard is arguably its most critical attribute. Here, we compare the two primary orthogonal methods for this determination.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Physical separation of components based on their affinity for stationary and mobile phases, followed by UV detection. | Direct measurement of the molar ratio of the analyte to a certified internal standard based on the integration of specific NMR signals.[11][12] |
| Type of Result | Relative purity (area percent), which assumes all impurities have the same response factor as the main component unless corrected. | Absolute purity (mass fraction), providing a direct, SI-traceable measurement without relying on analyte-specific standards.[13][14] |
| Strengths | High Sensitivity: Excellent for detecting and quantifying trace-level impurities (e.g., <0.05%).[15] Resolving Power: Superior ability to separate structurally similar isomers and impurities.[10] | Primary Method: Does not require a reference standard of the analyte itself.[16] Universality: Signal intensity is directly proportional to the number of nuclei, independent of molecular structure.[12] Accuracy: High accuracy and precision, with relative standard deviations typically below 1%.[16] |
| Weaknesses | Response Factor Dependency: Area percent can be inaccurate if impurities have different chromophores.[12] Undetected Impurities: Cannot detect impurities that lack a UV chromophore or are non-volatile. | Lower Sensitivity: Generally less sensitive than HPLC for trace impurities. Signal Overlap: Resonance overlap can complicate quantification in complex molecules or impure samples. Requires Certified Standard: Relies on a high-purity, stable, and accurately weighed internal standard.[11] |
| Role in Qualification | Best for establishing the impurity profile and quantifying known and unknown related substances. | Best for assigning the absolute purity value (assay) of the bulk material. |
Experimental Protocols
The following protocols are proposed as a starting point for the analysis of this compound. Method optimization and validation are required.
Protocol 1: Chromatographic Purity by Orthogonal HPLC-UV Methods
This protocol uses two distinct reversed-phase methods to maximize the chances of separating all potential impurities. The primary amine in the analyte allows for good peak shape control by adjusting mobile phase pH.
A. Primary Method (Mid pH)
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 275 nm (based on the dimethoxyphenoxy chromophore), with full spectrum acquisition from 200-400 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 20 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.
B. Orthogonal Method (Low pH)
-
Rationale: Changing the pH of the mobile phase alters the ionization state of the primary amine and any acidic/basic impurities, leading to different retention times and potentially resolving co-eluting peaks.[10]
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size (alternative selectivity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient, Flow, Temperature: As per the primary method, subject to re-optimization.
Protocol 2: Absolute Purity by ¹H-qNMR
This protocol describes the use of an internal standard to determine the absolute purity of the analyte.
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material). Rationale: High purity, chemically stable, non-hygroscopic, and has sharp singlet protons in a region unlikely to overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the contents of the vial in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and IS). A d1 of 30 seconds is a conservative starting point.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the two protons of the -CH₂-NH₂ group) and the singlet from the maleic acid internal standard.
-
Calculate the purity using the following formula:
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the internal standard
-
Building the Complete Picture: Full Characterization
A purity value alone is insufficient. The following tests are required to create a self-validating system and ensure the trustworthiness of the standard.
Caption: Decision workflow for reference standard characterization.
-
Identity Confirmation: The molecular structure must be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The data must be consistent with the proposed structure of this compound.
-
Water Content: Determined by Karl Fischer titration. This is critical as water content contributes to the mass but not the analyte itself.
-
Residual Solvents: Assessed using Headspace Gas Chromatography (GC). This quantifies any organic volatile impurities remaining from the synthesis and purification process.
-
Inorganic Impurities: Measured by Residue on Ignition (Sulphated Ash). This determines the content of non-volatile inorganic impurities.
-
Elemental Analysis: Provides the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the empirical formula (C₁₄H₁₆N₂O₂).
Conclusion
Establishing a primary reference standard for a new chemical entity like this compound is a rigorous, multi-step process that requires more than a single analytical test. By employing an orthogonal approach—combining the high sensitivity of chromatographic techniques with the absolute accuracy of qNMR—a comprehensive and scientifically sound purity value can be assigned. This core purity data, supported by a full suite of identity and residual content tests, creates a trustworthy, well-characterized reference standard. This standard becomes the foundation for all future quality control, ensuring the consistency, safety, and efficacy of the material throughout the drug development lifecycle.
References
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Patsnap Eureka (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
RSSL (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM) (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Available at: [Link]
-
Lachman Consultants (2024). Are You Handling USP Reference Standards Appropriately?. Available at: [Link]
-
LCGC International (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]
-
Pharmacopeia (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]
-
Alphalyse (2025). Orthogonal method in pharmaceutical product analysis. Available at: [Link]
-
European Pharmaceutical Review (2020). Pharmaceutical quality control: the reference standards labyrinth. Available at: [Link]
-
U.S. Pharmacopeia (n.d.). <11> USP REFERENCE STANDARDS. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM) (2024). Ph. Eur. reference standards. Available at: [Link]
-
Pharmaguideline (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Available at: [Link]
-
Pharmaceutical Technology (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]
-
Quality Assistance (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. Available at: [Link]
-
International Council for Harmonisation (n.d.). ICH Guidelines. Available at: [Link]
-
ResearchGate (2014). What is meant by "orthogonal methods" in analytical chemistry?. Available at: [Link]
Sources
- 1. pmrj-rs.jp [pmrj-rs.jp]
- 2. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 3. uspbpep.com [uspbpep.com]
- 4. usp.org [usp.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Safety Operating Guide
Operational Guide: [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine Disposal Procedures
Executive Summary & Chemical Profile
Objective: Safe containment, classification, and disposal of [6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine (CAS: Analogous to 1824-81-3 class).
This guide utilizes Analogue Read-Across methodology . While a specific Safety Data Sheet (SDS) for this exact research intermediate may be limited in public databases, its functional groups—a pyridine core , a primary methanamine tail , and an electron-rich dimethoxyphenoxy ether —dictate its safety profile.
Chemical Profile Table
| Property | Characteristic | Operational Implication |
| Functional Groups | Pyridine (Heterocycle), Primary Amine (-NH₂), Ether | Basic & Nucleophilic. Incompatible with acids and strong oxidizers.[1] |
| Acidity/Basicity | Basic (Amine pKa ~10; Pyridine pKa ~5.2) | Exothermic reaction with acids. Do not add directly to acidic waste streams. |
| Physical State | Likely Solid or Viscous Oil (MW: ~260 g/mol ) | Dispose of as solid waste unless dissolved in solvent. |
| Reactivity | Nucleophilic attack (Amine); Oxidation sensitive (Ether) | Segregate from acyl halides, anhydrides, and peroxides. |
| Predicted Hazard | Irritant (Skin/Eye), Acute Tox.[2] (Oral), Aquatic Tox. | Double containment required. |
Waste Classification & Regulatory Compliance
Proper classification is the prerequisite for legal disposal. This compound falls under RCRA (Resource Conservation and Recovery Act) regulations in the US and similar frameworks globally.
RCRA Waste Codes (USA)
Even if this specific CAS is not explicitly listed on the P-list or U-list, it must be classified by characteristic or parent structure .
-
Primary Classification: D001 (Ignitable) if in flammable solvent; D038 (Pyridine) if the pyridine core is liberated or if deemed a structural analog by local EHS.
-
Best Practice: Classify as "Hazardous Waste - Toxic, Irritant, Basic Organic."
Segregation Directive
-
DO NOT MIX WITH:
-
Strong Acids (H₂SO₄, HCl): Violent exotherm and potential fuming.
-
Oxidizers (Nitric Acid, Peroxides): The electron-rich dimethoxyphenoxy ring is susceptible to rapid, energetic oxidation.
-
Halogenated Solvents: While generally stable, amines can react with certain halogenated compounds over time; segregate if possible.
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf-stock or solid synthesis residues.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95 dust mask or fume hood sash lowered.
-
Primary Containment: Transfer the substance into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Note: Do not use aluminum foil; amines can corrode aluminum over time.
-
-
Labeling: Affix a hazardous waste label with the full chemical name. Do not use abbreviations. Check "Toxic" and "Irritant."
-
Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste Drum .
-
Documentation: Log the mass and name in the satellite accumulation area logbook.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for material dissolved in solvents (e.g., DCM, Methanol, DMSO).
-
pH Check (Crucial): Before pouring, verify the receiving waste container is NOT acidic .
-
Self-Validating Step: Dip a pH strip into the waste stream. If pH < 4, do not add . Use a separate, clean waste bottle.
-
-
Solvent Compatibility:
-
If in Non-Halogenated Solvent (Methanol, Ethanol): Dispose in "Organic Solvents - Non-Halogenated."
-
If in Halogenated Solvent (DCM, Chloroform): Dispose in "Organic Solvents - Halogenated."
-
-
Rinsing: Rinse the original vessel with the same solvent used in the mixture. Add rinsate to the waste container.
-
Cap & Vent: Cap the waste container loosely for 5 minutes to allow any heat/gas from minor solvation effects to dissipate, then seal tightly.
Emergency Spill Response (Neutralization)
For spills outside the fume hood.
Mechanism: The amine functionality causes the immediate hazard (caustic burn). Neutralization reduces this risk.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear splash goggles and double nitrile gloves.
-
Neutralization (The "Citric Acid" Method):
-
Cover the spill with Citric Acid or Sodium Bisulfate powder.
-
Why: This converts the volatile/caustic free amine into a non-volatile, water-soluble ammonium salt (citrate/sulfate).
-
-
Verification: Wait for any fizzing to stop. Check pH with wetted paper (aim for pH 6-8).
-
Cleanup: Scoop the resulting paste into a bag labeled "Spill Debris - Chemical Contaminated." Wipe area with water.[1][2][3][4][5][6]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of this compound to ensure segregation compliance.
Figure 1: Decision tree for segregation of amine-based pyridine derivatives. Note the critical pH check to prevent exothermic acid-base reactions in waste drums.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Pyridine and Aminomethyl Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
